![molecular formula C12H11BrO B13710189 8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13710189.png)
8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one is a synthetic organic compound characterized by a spirocyclic structure. This compound features a bromine atom attached to a naphthalene ring, which is fused to a cyclopropane ring. The unique spirocyclic structure imparts distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring is carried out using diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper.
Spirocyclization: The final step involves the cyclization of the intermediate to form the spirocyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or alkanes.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with various functional groups (e.g., amines, ethers).
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
8’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure play a crucial role in its reactivity and binding affinity. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through mitochondrial pathways.
Comparison with Similar Compounds
Similar Compounds
- 8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
- 7’-Bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid
Uniqueness
8’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for further functionalization and derivatization, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C12H11BrO |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
8-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C12H11BrO/c13-9-3-1-2-8-4-5-12(6-7-12)11(14)10(8)9/h1-3H,4-7H2 |
InChI Key |
VVOYBNYPQMHGQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C(=O)C3=C1C=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


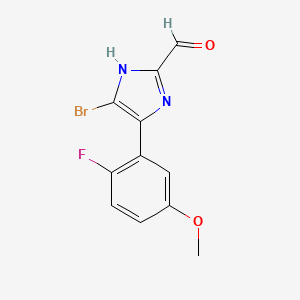
![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)
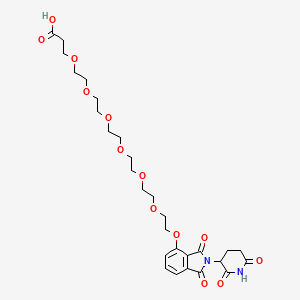
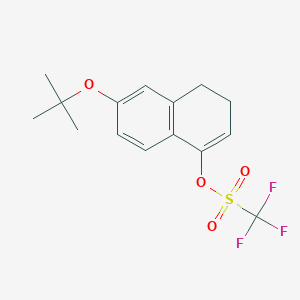
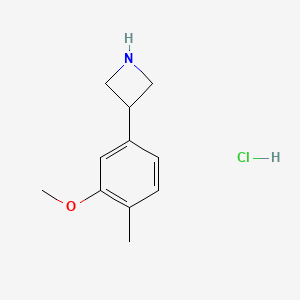
![N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)
![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)
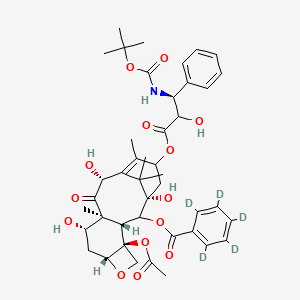
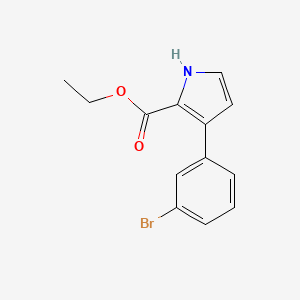
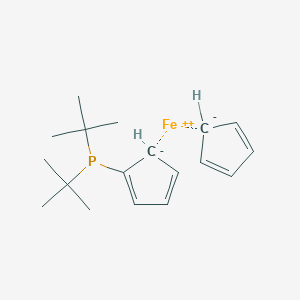

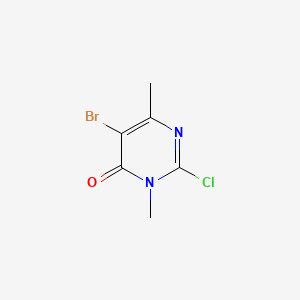
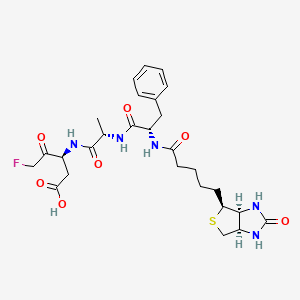
![5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13710177.png)
